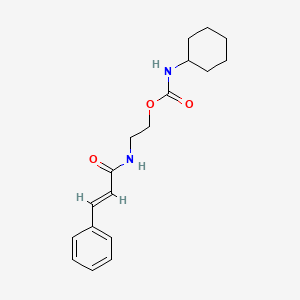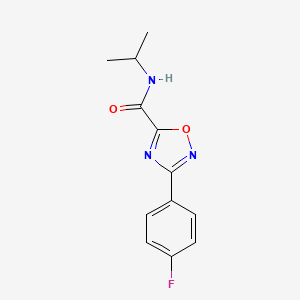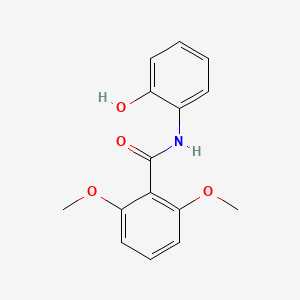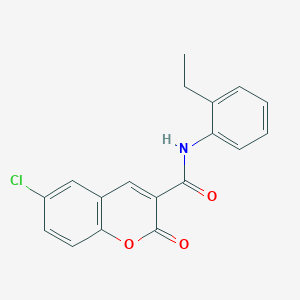
2-(cinnamoylamino)ethyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cinnamoylamino)ethyl cyclohexylcarbamate is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known by the name of N-(2-cyclohexyl-2-oxoethyl)-3-phenylacrylamide and has a molecular formula of C20H26N2O3.
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)ethyl cyclohexylcarbamate involves its ability to inhibit the activity of specific enzymes in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators and cancer cell growth factors. Additionally, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cinnamoylamino)ethyl cyclohexylcarbamate have been extensively studied in various in vitro and in vivo models. This compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2 enzymes. Additionally, it has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(cinnamoylamino)ethyl cyclohexylcarbamate in lab experiments include its high purity and good yield, as well as its potential applications in various fields of scientific research. However, there are also some limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-(cinnamoylamino)ethyl cyclohexylcarbamate. These include further studies on its potential as an anticancer agent and NSAID, as well as its potential applications in material science. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis method of 2-(cinnamoylamino)ethyl cyclohexylcarbamate involves the reaction of cyclohexyl isocyanate with cinnamoyl chloride in the presence of a base. The resulting product is then treated with ethyl acrylate to obtain the final product. This synthesis method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-(Cinnamoylamino)ethyl cyclohexylcarbamate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, it has also been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) and has shown promising results in reducing inflammation.
Propriétés
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(12-11-15-7-3-1-4-8-15)19-13-14-23-18(22)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,19,21)(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWPVYBMXMKKD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)OCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-cyclohexylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)


![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)